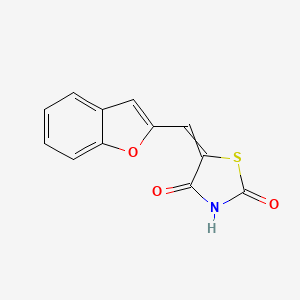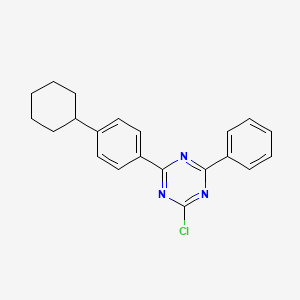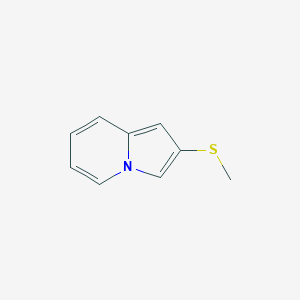
(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente plusieurs groupes fonctionnels, notamment un cycle pyrrolidine, un cycle thiazole et plusieurs liaisons éther et amide, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique probablement plusieurs étapes, notamment la formation du cycle pyrrolidine, l’introduction du groupe tert-butyle et le couplage du cycle thiazole. Les conditions réactionnelles typiques peuvent inclure :
Formation du cycle pyrrolidine : Ceci peut être réalisé par des réactions de cyclisation impliquant des amines et des composés carbonylés.
Introduction du groupe tert-butyle : Cette étape peut impliquer des réactions de tert-butylation utilisant des halogénures de tert-butyle et des bases fortes.
Couplage du cycle thiazole : Ceci peut être fait par des réactions de couplage croisé telles que le couplage de Suzuki ou de Stille.
Méthodes de production industrielle
La production industrielle de ces molécules complexes implique souvent l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser le coût. Cela peut inclure l’utilisation d’équipements de synthèse automatisés et un criblage à haut débit des conditions réactionnelles.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en un groupe carbonyle en utilisant des oxydants tels que PCC ou KMnO4.
Réduction : Les groupes carbonyle peuvent être réduits en alcools en utilisant des réducteurs comme NaBH4 ou LiAlH4.
Substitution : Le cycle thiazole peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions communs
Oxydation : PCC, KMnO4 ou CrO3 en conditions acides.
Réduction : NaBH4, LiAlH4 ou hydrogénation catalytique.
Substitution : Agents halogénants, nucléophiles ou électrophiles dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle donnerait une cétone ou un aldéhyde, tandis que la réduction des groupes carbonyle donnerait des alcools.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Ses groupes fonctionnels uniques en font un intermédiaire précieux en synthèse organique.
Biologie
En biologie, le composé peut être étudié pour son activité biologique potentielle. La présence du cycle thiazole suggère qu’il pourrait interagir avec des cibles biologiques telles que les enzymes ou les récepteurs.
Médecine
En médecine, le composé pourrait être étudié pour ses effets thérapeutiques potentiels. Sa structure complexe peut lui permettre d’interagir avec plusieurs cibles moléculaires, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques. Ses propriétés uniques peuvent le rendre adapté à des applications spécialisées.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the thiazole ring suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, il peut inhiber une enzyme en se liant à son site actif ou moduler un récepteur en interagissant avec sa poche de liaison. La présence de plusieurs groupes fonctionnels suggère qu’il pourrait participer à divers types d’interactions moléculaires, notamment des liaisons hydrogène, des interactions hydrophobes et des empilements π-π.
Comparaison Avec Des Composés Similaires
Composés similaires
(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide : Ce composé est unique en raison de sa combinaison spécifique de groupes fonctionnels et de stéréochimie.
Autres dérivés de la pyrrolidine : Ces composés peuvent partager le cycle pyrrolidine, mais différer par d’autres groupes fonctionnels.
Composés contenant du thiazole : Ces composés peuvent partager le cycle thiazole, mais différer par d’autres parties de la molécule.
Unicité
L’unicité de ce composé réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui peut conférer des propriétés chimiques et biologiques uniques. Sa structure complexe permet des interactions diverses avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C32H44N4O7S |
|---|---|
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
1-[3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38) |
Clé InChI |
VAUAWSOCVFFOPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)




![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)

![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)




